Product packaging for Sodium orotate(Cat. No.:CAS No. 154-85-8)

Sodium orotate

Cat. No.: B093452
CAS No.: 154-85-8
M. Wt: 178.08 g/mol
InChI Key: ZTHMWDSJKLNDTE-UHFFFAOYSA-M
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Description

Historical Context of Orotic Acid and Orotates

The understanding of sodium orotate (B1227488) is built upon the historical discovery and evolving perception of orotic acid.

The journey of orotic acid began in 1905 when Italian researchers Biscaro and Belloni first isolated the compound from the whey component of cow's milk, giving it the name "orotic acid" from the Greek word "orós," meaning whey. researchgate.netcaldic.comresearchgate.netcdnsciencepub.comchemicalbook.com Initially, its structure was incorrectly proposed as a seven-membered ring. cdnsciencepub.com Subsequent research correctly identified it as uracil-6-carboxylic acid, a heterocyclic compound. cdnsciencepub.comomicsonline.org This foundational work established its presence in biological sources and paved the way for future investigation into its metabolic role. researchgate.netchemicalbook.com

In the mid-20th century, a substance isolated from distiller's dried solubles was identified as a growth factor for chicks and rats and was designated "vitamin B13". researchgate.netresearchgate.netresearchgate.net In 1953, it was demonstrated that this supposed vitamin was, in fact, orotic acid. researchgate.netresearchgate.net This led to orotic acid being temporarily classified as vitamin B13. omicsonline.orghmdb.cancats.ioshutterstock.com However, this classification was later rescinded. It became understood that orotic acid is not a true vitamin for mammals because it is synthesized endogenously within the body and is not required from dietary sources to prevent a deficiency disease. chemicalbook.comomicsonline.orghmdb.cancats.io

In the 1970s, German physician Dr. Hans Nieper put forth the hypothesis that orotic acid could function as a superior "mineral carrier". nih.gov He proposed that by forming salts, such as sodium orotate, magnesium orotate, or lithium orotate, the mineral ion could be transported more effectively across cell membranes. nih.govbrewersciencelibrary.com This concept, often referred to as "mineral transporters," suggested that the orotate molecule could facilitate the entry of minerals into tissues, particularly those with high metabolic activity in the pentose (B10789219) phosphate (B84403) pathway, such as glial cells and neurons. nih.govbrewersciencelibrary.com Nieper's work with various orotate salts spurred interest in their potential to enhance the bioavailability of mineral ions. nih.govebay.comswansonvitamins.comwalmart.com

Significance of this compound in Contemporary Scientific Inquiry

Modern research continues to explore the multifaceted roles of orotates, moving beyond historical views to investigate their fundamental biochemical and regulatory functions.

This compound, as a source of orotate, is highly relevant to the study of pyrimidine (B1678525) metabolism. Orotic acid is a key intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of DNA and RNA. ontosight.ailiberty.eduwikipedia.org In mammals, the synthesis pathway involves a series of enzymatic steps. The enzyme dihydroorotate (B8406146) dehydrogenase, located in the mitochondria, catalyzes the conversion of dihydroorotate to orotic acid. caldic.comomicsonline.orgwikipedia.orgnih.gov Orotic acid is then converted to uridine (B1682114) monophosphate (UMP) by the cytosolic enzyme UMP synthase. researchgate.nethmdb.cancats.io UMP serves as the precursor for all other pyrimidine nucleotides. researchgate.net The study of conditions like orotic aciduria, a genetic disorder where a deficiency in UMP synthase leads to an accumulation of orotic acid, underscores the critical role of this pathway. caldic.comncats.ioliberty.edu Research in this area utilizes orotate to understand the regulation of nucleotide synthesis and its links to cellular growth and proliferation. caldic.com

Contemporary research is uncovering new potential roles for orotate that extend beyond its function as a simple metabolic intermediate. Studies are investigating its influence on gene regulation, suggesting the orotate molecule itself may be required for the proper expression of genes crucial for cellular and tissue development. caldic.comnih.gov Furthermore, recent experimental and computational studies have explored the interaction of orotate with G-quadruplex DNA structures, which are implicated in neurodegenerative diseases. nih.gov This research suggests orotate may have a modulating effect on the aggregation of these DNA structures, opening up new avenues for investigation in neurobiology. nih.gov Other research has examined the effects of orotate supplementation on myocardial function under conditions of stress, indicating a role in cardiac energy metabolism. researchgate.net These expanding domains highlight that orotate and its salts, like this compound, are versatile molecules with complex biological activities that are still being actively explored. researchgate.netcaldic.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

Property Value Source(s)
IUPAC Name sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate nih.govmedkoo.com
Molecular Formula C₅H₃N₂NaO₄ nih.govontosight.aithegoodscentscompany.com
Molecular Weight 178.08 g/mol nih.gov
CAS Number 154-85-8 (anhydrous) nih.govthegoodscentscompany.com
Appearance White powder indiamart.comfengchengroup.com

| Synonyms | Monothis compound, Orotic acid sodium salt | nih.govmedkoo.com |

Table 2: Chemical Compounds Mentioned

Compound Name Role/Context in Article
This compound The primary subject of the article; a sodium salt of orotic acid.
Orotic acid The parent compound of this compound; an intermediate in pyrimidine synthesis.
Uracil-6-carboxylic acid The systematic chemical name for orotic acid.
Dihydroorotate The precursor to orotic acid in the pyrimidine synthesis pathway.
Uridine monophosphate (UMP) The product of the reaction involving orotic acid, a key pyrimidine nucleotide.
Magnesium orotate An example of an orotate salt studied by Hans Nieper.
Lithium orotate An example of an orotate salt studied by Hans Nieper.
Pyrimidines A class of nitrogenous bases (including uracil) essential for nucleic acids.

| G-quadruplex DNA | A secondary DNA structure involved in recent orotate research. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N2NaO4 B093452 Sodium orotate CAS No. 154-85-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
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InChI

InChI=1S/C5H4N2O4.Na/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHMWDSJKLNDTE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021083
Record name Orotic acid, monosodium salt
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Molecular Weight

178.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Sodium orotate
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CAS No.

154-85-8
Record name Sodium orotate
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Record name Orotic acid, monosodium salt
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Record name Sodium 1,2,3,6-tetrahydro-2,6-dioxopyrimidine-4-carboxylate
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Record name SODIUM OROTATE
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Biochemical Mechanisms and Pathways Involving Orotate

Orotate (B1227488) in De Novo Pyrimidine (B1678525) Biosynthesis

Orotic acid is a key intermediate in the de novo synthesis of pyrimidine nucleotides, a fundamental process for the production of DNA and RNA. nih.govmicrobenotes.comcds-bsx.com This pathway, also known as the orotate pathway, involves the creation of uridine (B1682114) monophosphate (UMP) from precursor molecules like carbamoyl (B1232498) phosphate (B84403) and aspartate. nih.govnih.gov The synthesis of pyrimidine nucleotides is crucial for cell proliferation and is particularly active in rapidly dividing cells.

Precursor Role in UMP Synthesis

Orotate serves as the direct precursor to orotidine (B106555) 5'-monophosphate (OMP), which is then converted to UMP. cds-bsx.com This conversion is a critical juncture in the pyrimidine biosynthesis pathway.

The formation of orotate itself is catalyzed by the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH). taylorandfrancis.comwikipedia.org Located on the inner mitochondrial membrane, DHODH facilitates the oxidation of dihydroorotate to orotate. wikipedia.orgnih.gov This reaction is the fourth step in the de novo pyrimidine synthesis pathway and is unique in that DHODH is the only mitochondrial enzyme in this pathway, while the others are cytosolic. nih.govnih.gov The activity of DHODH is coupled to the mitochondrial respiratory chain, transferring electrons to ubiquinone. nih.govnih.gov

Following its synthesis, orotate is converted to OMP by the enzyme orotate phosphoribosyltransferase (OPRTase). wikipedia.orgcreative-enzymes.com This reaction involves the addition of a phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to orotate. wikipedia.orgcreative-enzymes.com In mammals, OPRTase is part of a bifunctional enzyme called UMP synthase. wikipedia.orgwikipedia.org The second enzymatic activity of UMP synthase, orotidine-5'-phosphate decarboxylase (ODCase), then catalyzes the decarboxylation of OMP to form UMP. wikipedia.orgdroracle.ai A deficiency in UMP synthase can lead to a metabolic disorder known as orotic aciduria, characterized by the accumulation of orotic acid in the urine. wikipedia.orgumaryland.edu

Interconnections with Other Metabolic Pathways

The metabolism of orotate is not isolated and has significant connections with other crucial metabolic pathways within the cell.

Urea (B33335) Cycle

A notable link exists between the pyrimidine biosynthesis pathway and the urea cycle. Both pathways utilize carbamoyl phosphate. In the liver, carbamoyl phosphate synthetase I (CPS I) in the mitochondria produces carbamoyl phosphate for the urea cycle, while carbamoyl phosphate synthetase II (CPS II) in the cytoplasm produces it for pyrimidine synthesis. nih.govyoutube.com However, under certain conditions, mitochondrial carbamoyl phosphate can enter the cytoplasm and be used for pyrimidine synthesis. nih.gov In disorders of the urea cycle, such as ornithine transcarbamylase (OTC) deficiency, there is an accumulation of carbamoyl phosphate. cds-bsx.comnih.gov This excess carbamoyl phosphate is shunted into the pyrimidine synthesis pathway, leading to a significant increase in the production and excretion of orotic acid. cds-bsx.comnih.gov This makes urinary orotic acid a key diagnostic marker for certain urea cycle disorders. cds-bsx.com

Purine (B94841) Salvage Pathway

The synthesis of pyrimidine and purine nucleotides are interconnected, primarily through the shared substrate phosphoribosyl pyrophosphate (PRPP). cds-bsx.comnih.gov PRPP is essential for both the conversion of orotate to OMP in pyrimidine synthesis and for the salvage and de novo synthesis of purine nucleotides. nih.gov The purine salvage pathway recovers purine bases and nucleosides from the degradation of DNA and RNA. wikipedia.org An imbalance in one pathway can affect the other due to competition for PRPP. For instance, a disruption in purine metabolism that leads to an accumulation of PRPP could potentially increase the conversion of orotate to OMP, thereby influencing the pyrimidine nucleotide pool.

Enzyme/ProcessRole in Orotate MetabolismAssociated Pathway(s)
Dihydroorotate Dehydrogenase (DHODH) Catalyzes the conversion of dihydroorotate to orotate. taylorandfrancis.comwikipedia.orgDe Novo Pyrimidine Biosynthesis
Orotate Phosphoribosyltransferase (OPRTase) Converts orotate and PRPP to orotidine 5'-monophosphate (OMP). wikipedia.orgcreative-enzymes.comDe Novo Pyrimidine Biosynthesis
UMP Synthase A bifunctional enzyme in mammals containing both OPRTase and OMP decarboxylase activities. wikipedia.orgwikipedia.orgDe Novo Pyrimidine Biosynthesis
Urea Cycle Defects can lead to excess carbamoyl phosphate, which is shunted to pyrimidine synthesis, increasing orotate production. cds-bsx.comnih.govUrea Cycle, De Novo Pyrimidine Biosynthesis
Purine Salvage Pathway Competes for the common substrate PRPP, creating an indirect link with orotate metabolism. nih.govPurine Metabolism, De Novo Pyrimidine Biosynthesis
Glycolysis and Pentose (B10789219) Phosphate Pathway

While orotate is not a direct intermediate in glycolysis or the Pentose Phosphate Pathway (PPP), its synthesis is intrinsically linked to the outputs of these fundamental metabolic routes. The PPP, a metabolic pathway that runs parallel to glycolysis, is crucial for producing the precursors required for nucleotide synthesis. vt.edu

The PPP begins with glucose-6-phosphate, an intermediate of glycolysis. vt.edu It consists of two main phases: an oxidative phase and a non-oxidative phase. The oxidative phase generates NADPH, a key reducing agent for biosynthetic processes, and converts the six-carbon glucose-6-phosphate into a five-carbon sugar, ribulose-5-phosphate.

In the non-oxidative phase, ribulose-5-phosphate is converted to ribose-5-phosphate (B1218738) (R5P). vt.edunih.gov R5P is the essential precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), which is a foundational molecule for the de novo synthesis of pyrimidines, the class of nucleotides to which orotate belongs. vt.edu Therefore, the flux through the PPP directly influences the availability of the ribose sugar backbone necessary for the formation of pyrimidine nucleotides from orotate.

Orotate's Role in Nucleotide Pool Regulation

Influence on RNA Synthesis Precursor Pools

Orotate can significantly influence the pools of precursors available for RNA synthesis. Studies in animal models have shown that dietary supplementation with orotic acid can lead to apparent inhibitory effects on the incorporation of labeled precursors into RNA. nih.gov However, further investigation suggests that this effect is not a direct inhibition of the RNA synthesis machinery itself, but rather a consequence of the expansion of the pyrimidine nucleotide pool. nih.gov By increasing the concentration of uridine nucleotides, exogenous orotate effectively dilutes the labeled precursors, leading to a reduced incorporation rate. nih.gov This indicates that orotate's primary role in this context is to modulate the size of the ribonucleotide precursor pools. nih.gov

Effects on DNA Synthesis Precursor Pools and Cellular Proliferation

In contrast to its effects on RNA precursors, orotate appears to have a more direct inhibitory effect on DNA synthesis and cellular proliferation. nih.gov Research using cultured hepatoma and liver epithelial cells demonstrated that orotate inhibited the incorporation of thymidine (B127349) into DNA. nih.gov

Molecular Interactions of Orotate

Binding to G-quadruplex DNA Structures and Implications for Aggregation

Recent research has uncovered a novel interaction between orotate and non-canonical DNA structures known as G-quadruplexes (G4s). G4 structures are formed in guanine-rich sequences of DNA and are implicated in various cellular processes and are associated with neurodegenerative diseases.

Computational and experimental studies have shown that orotate can bind to G4 DNA structures, particularly those formed by GGGGCC repeats, which are linked to amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). The research indicates that orotate has a higher binding affinity for aggregated, multimeric forms of G4 DNA compared to the single monomeric structure. By interacting with the aggregated G4s, orotate is suggested to disrupt the intermolecular forces that hold the aggregate together, thereby functioning as a potential inhibitor of G4 DNA aggregation. This modulating effect on G4 structures highlights a potential role for orotate in contexts beyond its classical function in pyrimidine metabolism.

Interactions with Transporter Proteins (e.g., Orotate Permease, hURAT1)

The transport of orotate across cellular membranes is mediated by specific transporter proteins. A key transporter identified in humans is the human urate transporter 1 (hURAT1), also known as SLC22A12. nih.govresearchgate.net This protein, located in the renal proximal tubular cells, is responsible for the reabsorption of urate from urine and also facilitates the transport of orotate. nih.govnih.gov

Studies using HEK293 cells expressing hURAT1 have demonstrated that the transporter mediates a time- and dose-dependent uptake of orotate. nih.govelsevierpure.com The interaction is characterized by a high affinity, with a Michaelis constant (Km) value of 5.2 μM. nih.govresearchgate.netresearchgate.net This transport activity can be inhibited by various compounds, providing insight into the transporter's specificity.

Inhibition of hURAT1-Mediated Orotate Transport
InhibitorLevel of InhibitionReference
Non-labeled (cold) orotateStrong nih.govresearchgate.net
BenzbromaroneStrong nih.govresearchgate.net
UrateModerate nih.gov
NicotinateModerate nih.govresearchgate.net
ProbenecidModerate nih.govresearchgate.net

The interaction with hURAT1 is a critical mechanism for the cellular uptake of orotate, particularly in the kidney, where it serves as a precursor for the synthesis of uridine diphosphosugars used in glycosylation processes. nih.govresearchgate.net

Physiological and Cellular Roles of Orotate

Orotate (B1227488) as a Dietary Component and Endogenous Metabolite.liberty.eduresearchgate.netnih.govcaldic.comhmdb.ca

Orotate, also known as orotic acid, is a key intermediate in the de novo synthesis of pyrimidine (B1678525) nucleotides, which are essential for the production of DNA and RNA. liberty.eduresearchgate.netmdpi.com While it can be synthesized by the human body, it is also a minor component of the diet. nih.govhmdb.ca Historically, it was once referred to as vitamin B13 before it was understood that humans could produce it endogenously. nih.govhmdb.ca

The primary dietary sources of orotate are milk and dairy products, particularly from ruminants like cows and sheep, as well as certain root vegetables. liberty.eduhmdb.camdpi.com The body's own production, however, is the main source of orotate, with dietary intake contributing to a baseline level of excretion. nih.govhmdb.ca Fasting has been observed to decrease its excretion by approximately 50%. nih.govhmdb.ca

Orotate is found in various biological fluids and tissues, with its concentration varying significantly. liberty.edumdpi.com It is present in human milk, though at low levels, and is also found in human ovarian follicular fluid. mdpi.com The concentration of orotate is notably high in bovine milk. mdpi.com In humans, orotate is primarily utilized by the liver, kidney, and erythrocytes in the pyrimidine salvage pathway after being converted to uridine (B1682114). researchgate.netcaldic.com

Urinary orotic acid levels are a key indicator for certain metabolic conditions. nih.govsouthtees.nhs.uk Normal urinary orotic acid levels in children and adults typically range from 1 to 3 mg per gram of creatinine. ontosight.ai

Table 1: Orotate Concentrations in Various Milks

Milk Source Typical Orotate Concentration (mg/L)
Bovine Milk ~80 mdpi.com
Ovine (Sheep) Milk ~300 mdpi.com

This table presents approximate values and can vary based on factors like genetics, breed, and lactation stage. mdpi.com

Elevated excretion of orotic acid in the urine, a condition known as orotic aciduria, is a hallmark of several metabolic disorders. nih.govsouthtees.nhs.uk This can occur due to either genetic defects in pyrimidine synthesis or as a secondary effect of other metabolic dysfunctions, particularly urea (B33335) cycle disorders. nih.govwikipedia.org

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a deficiency in the enzyme uridine monophosphate synthase (UMPS). liberty.eduwikipedia.orgmhmedical.com This enzyme is responsible for converting orotic acid to uridine monophosphate (UMP). liberty.edu A defect in UMPS leads to the accumulation of orotic acid, which is then excreted in large amounts in the urine, sometimes leading to the formation of orotic acid crystals. hmdb.canih.govmhmedical.com This condition is often associated with megaloblastic anemia and developmental delays. klarity.healthwikipedia.org

There are different types of hereditary orotic aciduria based on the specific enzymatic activities affected. liberty.eduwikipedia.orgmhmedical.com

Type I: A deficiency in both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (ODC) activities of the UMPS enzyme. nih.govmhmedical.com

Type II: A deficiency in only the ODC activity of the UMPS enzyme. mhmedical.com

Orotic aciduria can also be a secondary finding in disorders of the urea cycle, such as ornithine transcarbamoylase (OTC) deficiency. nih.govsouthtees.nhs.ukwikipedia.org In these cases, an accumulation of carbamoyl (B1232498) phosphate (B84403) in the mitochondria spills over into the cytosol, where it enters the pyrimidine synthesis pathway, leading to an overproduction of orotic acid. nih.gov Elevated urinary orotic acid is also seen in other conditions like lysinuric protein intolerance and hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome. southtees.nhs.uktestcatalog.org

Table 2: Conditions Associated with Orotic Aciduria

Disorder Primary Defect Orotic Acid Level
Hereditary Orotic Aciduria (Type I & II) UMP synthase deficiency wikipedia.orgmhmedical.com Greatly elevated southtees.nhs.uktestcatalog.org
Ornithine Transcarbamoylase (OTC) Deficiency Urea cycle enzyme defect southtees.nhs.ukwikipedia.org Elevated southtees.nhs.uktestcatalog.org
Citrullinemia Urea cycle enzyme defect testcatalog.org Elevated testcatalog.org
Argininosuccinic Aciduria Urea cycle enzyme defect testcatalog.org Elevated testcatalog.org

Mitochondrial Function and Orotate.mdpi.comnih.govmdpi.comresearchgate.net

Orotate metabolism is intrinsically linked to mitochondrial function. nih.govresearchgate.net This connection is primarily established through the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes a key step in pyrimidine biosynthesis. nih.govresearchgate.net

Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine synthesis pathway, responsible for the oxidation of dihydroorotate to orotate. nih.govwikipedia.org In eukaryotes, DHODH is uniquely located on the inner mitochondrial membrane, where it is functionally coupled to the electron transport chain. nih.govresearchgate.netwikipedia.org All other enzymes in this pyrimidine synthesis pathway are located in the cytosol. nih.govresearchgate.net This localization places DHODH at a critical intersection between pyrimidine metabolism and mitochondrial respiration. nih.govmdpi.com The enzyme transfers electrons from dihydroorotate to the respiratory chain via ubiquinone. nih.govresearchgate.net This process highlights a direct functional link between the synthesis of orotate and the mitochondrial respiratory chain. nih.govresearchgate.net

The connection of orotate synthesis to the mitochondrial electron transport chain suggests a potential influence on cellular energy production. Studies have explored how orotate levels might affect mitochondrial energetics and ATP production. Research has shown that high concentrations of orotic acid can stimulate the rate of oxygen consumption and increase ATP production in certain cell types, such as human granulosa cells. mdpi.com This increase in ATP was primarily attributed to the mitochondrial respiratory pathway. mdpi.com Some studies in animal models have suggested that orotate can improve energy supply and contractile function in the heart, potentially by preventing ATP depletion in the myocardium. researchgate.net This is thought to occur by increasing the production of pyrimidine bases, which in turn supports a metabolic cascade that preserves cellular energy stores. researchgate.net

Gene Expression Regulation by Orotate

Orotic acid (OA), as a key intermediate in the de novo synthesis of pyrimidine nucleotides, plays a crucial role in the regulation of gene expression. nih.govresearchgate.net This influence is fundamental to various cellular processes, including development and the intricate mechanisms of transcription and translation. nih.govresearchgate.net

Orotate is considered essential for the regulation of genes that are important for the development of cells, tissues, and organisms. researchgate.netcaldic.com Its role extends beyond being a simple precursor for pyrimidine biosynthesis; the molecule itself is implicated in developmental gene regulation. caldic.com This is highlighted by the distinct clinical presentations of different genetic disorders affecting the pyrimidine synthesis pathway.

For instance, Miller syndrome, a developmental disorder characterized by various physical abnormalities, is linked to defects in the enzyme dihydroorotate dehydrogenase (DHODH). caldic.comnih.gov This enzyme is responsible for the production of orotate. caldic.comomicsonline.org The resulting depletion of orotate in Miller syndrome cannot be rectified by uridine supplementation, suggesting a direct requirement for orotate in normal development. caldic.com In contrast, hereditary orotic aciduria, caused by a deficiency in UMP synthase which acts downstream of orotate, presents with different symptoms and can be managed with uridine. caldic.comnih.gov This distinction underscores the specific role of orotate in developmental processes. caldic.com

The importance of orotate in development is further supported by its presence in milk and its role in the development of the central nervous system. researchgate.netnih.govomicsonline.org Research indicates that orotate is necessary for the regulation of genes pivotal for the development of cells, tissues, and organs. researchgate.netresearchgate.net

Table 1: Genetic Disorders of Pyrimidine Synthesis and their Developmental Implications This table is interactive. You can sort and filter the data.

Disorder Defective Enzyme Key Consequence Developmental Impact Reference
Miller Syndrome Dihydroorotate dehydrogenase (DHODH) Depleted orotate production Dysmorphology; cannot be rescued by uridine therapy. caldic.com
Hereditary Orotic Aciduria UMP synthase Accumulation of orotic acid Megaloblastic anemia, growth retardation, immunodeficiency; can be rescued by uridine therapy. caldic.comuniroma1.ityoutube.com
CAD Deficiency CAD trifunctional protein Impaired early steps of pyrimidine synthesis Not described in humans, suggesting it may be lethal. caldic.com

Gene expression is a two-step process involving transcription and translation, where the genetic information in DNA is used to synthesize a functional protein. byjus.comlabxchange.org Orotate's influence on these processes is intrinsically linked to its role as a precursor for pyrimidine nucleotides, which are essential building blocks of RNA and DNA. researchgate.netontosight.ai

Transcription is the process where a segment of DNA is copied into a messenger RNA (mRNA) molecule by the enzyme RNA polymerase. labxchange.org This mRNA then carries the genetic code from the nucleus to the cytoplasm. savemyexams.comTranslation is the subsequent process where the genetic information on the mRNA is decoded by ribosomes to synthesize a specific chain of amino acids, forming a polypeptide that folds into a functional protein. savemyexams.comkhanacademy.org

The availability of pyrimidine nucleotides, derived from orotate, is critical for the synthesis of mRNA during transcription. researchgate.net A sufficient supply of these nucleotides is necessary to maintain the rate of RNA synthesis required for normal cellular function and proliferation. researchgate.net Depletion of orotate can severely impair nucleic acid synthesis, thereby negatively affecting cell growth. researchgate.net

Furthermore, recent research suggests that orotate may have a more direct role in regulating gene transcription. nih.gov Studies have shown that orotate can interact with and modulate the structure of G-quadruplex DNA, which are special structures that can form in nucleic acids and are known to play a role in controlling transcription and translation. nih.gov By binding to G-quadruplexes, orotate can influence their stability and conformation, which could have significant consequences for gene regulation. nih.gov

The expression of enzymes involved in the pyrimidine pathway, such as orotate phosphoribosyltransferase (OPRT), is also a key factor. OPRT converts orotate to orotidine-5'-monophosphate (OMP), a subsequent step in nucleotide synthesis. oup.com The level of OPRT expression can influence the efficacy of certain drugs, like 5-fluorouracil, that are activated through this pathway, highlighting the importance of transcriptional regulation of the pathway itself. nih.govnih.gov The regulation of the pyrE gene, which encodes OPRT in E. coli, is a well-studied example of how cells control the production of pyrimidine nucleotides in response to their needs. wikigenes.org

Table 2: Key Molecules in Orotate-Related Gene Expression This table is interactive. You can sort and filter the data.

Molecule Role in Gene Expression Related Cellular Process Reference
Orotate (Orotic Acid) Precursor for pyrimidine nucleotides; potential direct regulator of gene transcription. Transcription, Translation, Cell Development nih.govresearchgate.netnih.gov
UMP (Uridine Monophosphate) Product of orotate conversion; essential for RNA synthesis. Transcription caldic.comnih.gov
OPRT (Orotate Phosphoribosyltransferase) Enzyme that converts orotate to OMP; its expression level is regulated. Nucleotide Synthesis, Drug Metabolism oup.comnih.gov
G-quadruplex DNA Secondary DNA structures that can be modulated by orotate, influencing gene regulation. Transcription, Translation nih.gov

Preclinical Research on Sodium Orotate and Its Derivatives

Cardioprotective Effects and Associated Mechanisms

Orotic acid, the core component of sodium orotate (B1227488), and its various salt derivatives have been the subject of preclinical investigation for their potential benefits in cardiovascular health. Research using animal models has explored the cardioprotective qualities of these compounds, particularly in scenarios involving significant cardiac stress. These studies suggest that the orotate moiety plays a crucial role in metabolic processes that support heart muscle function, energy preservation, and resilience against injury.

Myocardial ischemia/reperfusion (I/R) injury is a condition where cellular damage occurs upon the restoration of blood flow to tissue that was previously deprived of oxygen. Preclinical studies have shown that orotate derivatives can offer protection in these situations. In isolated and in-vivo rat heart models, magnesium orotate administered at the onset of reperfusion was found to preserve myocardial function and reduce the size of the infarct (the area of dead tissue). nih.gov The mechanism for this protective effect may be linked to a significant delay in the opening of the mitochondrial permeability transition pore (mPTP), a key event that can trigger cell death following I/R injury. nih.gov Further studies on isolated rat hearts showed that magnesium orotate improved mitochondrial respiration after a period of ischemia, which is critical for the recovery of heart cell function. researchgate.net

In animal models of chronic cardiac stress, such as hereditary cardiomyopathy, orotate derivatives have been shown to mitigate disease progression. A study on cardiomyopathic hamsters demonstrated that treatment with magnesium orotate significantly reduced myocardial damage, particularly the severity of calcific changes. semanticscholar.org While orotic acid alone was less effective at preventing heart lesions, both compounds were equally efficient in prolonging the survival of the animals. semanticscholar.org These findings suggest a therapeutic potential for orotates in slowing the degenerative processes that lead to congestive heart failure. semanticscholar.org

Glycogen (B147801) is a vital, readily available energy source stored within heart muscle cells. Its depletion during periods of ischemia can impair the heart's ability to function. Research has demonstrated a direct link between orotic acid and the preservation of these crucial energy reserves. In a study using isolated working rat hearts, treatment with orotic acid led to a significant increase in both pre-ischemic and post-ischemic myocardial glycogen content. nih.gov This enhancement of glycogen stores is believed to be a key mechanism behind the observed improvement in the heart's functional performance after an ischemic event. nih.gov

Cardioprotective Effects of Orotate Compounds in Preclinical Models

Model/Study Type Compound Tested Key Findings
Isolated & In-vivo Rat Hearts (I/R Injury) Magnesium Orotate Preserved myocardial function and reduced infarct size, potentially by delaying mitochondrial permeability transition pore (mPTP) opening. nih.gov
Cardiomyopathic Hamster Model Magnesium Orotate & Orotic Acid Magnesium orotate reduced myocardial damage and calcification; both compounds prolonged survival. semanticscholar.org
Isolated Working Rat Hearts Orotic Acid Significantly increased pre- and post-ischemic myocardial glycogen content, improving post-ischemic cardiac function. nih.gov

Neuroprotective and Neurological Applications

Beyond its cardiovascular effects, derivatives of orotic acid have been investigated for their potential roles in the central nervous system. Preclinical research has focused on the neuroprotective properties of these compounds, particularly in the context of cognitive function and neurodegenerative disease models.

Studies utilizing animal models have explored the impact of orotate derivatives on learning and memory. In a rat model of sporadic Alzheimer's disease, sodium orthovanadate, a vanadium-based derivative, was shown to improve learning and memory. nih.govresearchgate.net Behavioral tests, such as the Morris water maze, revealed that treatment decreased escape latency, indicating improved spatial learning. nih.govresearchgate.net The mechanism appeared to involve the upregulation of key insulin (B600854) signaling pathways in the brain (IRS-1/PI3K/AKT/GSK-3β), which are often impaired in Alzheimer's disease. nih.govresearchgate.net

Another derivative, lithium orotate, has also shown promise in preclinical cognitive research. It is thought to have enhanced bioavailability compared to other lithium salts, allowing it to cross the blood-brain barrier more efficiently. patsnap.compatsnap.com Research suggests its neuroprotective effects are mediated through multiple pathways, including the inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme implicated in neurodegenerative disorders. patsnap.com Studies in animal models of Alzheimer's disease found that low doses of lithium orotate could reverse memory loss and prevent brain cell damage. pbs.org The compound may also enhance neuroplasticity and promote the production of neurotrophic factors that support neuron survival and growth. patsnap.compatsnap.comnih.gov

Neuroprotective Effects of Orotate Derivatives in Preclinical Models

Model/Study Type Compound Tested Key Findings
Rat Model of Alzheimer's Disease Sodium Orthovanadate Improved performance in Morris water maze and novel object recognition tests; attenuated tau pathology by upregulating the IRS-1/PI3K/AKT/GSK-3β pathway. nih.govresearchgate.net
Animal Models of Neurodegeneration Lithium Orotate Attenuated cognitive deficits and reduced neuronal loss; believed to act via inhibition of GSK-3β and modulation of neurotrophic factors. patsnap.compbs.org

Ischemia-Reperfusion Injury in Neural Tissues

Orotic acid, the conjugate acid of sodium orotate, has demonstrated neuroprotective properties in preclinical models of cerebral ischemia. Studies suggest its potential to mitigate neuronal damage following ischemia-reperfusion injury, an event characterized by a cascade of destructive processes including oxidative stress and inflammation.

In experimental models using gerbils and cats with transient cerebral ischemia, orotic acid was found to have a neuroprotective effect. researchgate.net Further research in in-vitro models of ischemia, such as oxygen-glucose deprivation (OGD), showed that orotic acid treatment offered protection to cultured neuronal cells. nih.gov The mechanism of this protection is believed to be linked to its antioxidant capabilities. One study noted that orotic acid was as effective as other antioxidants, like α-tocopherol, and may alleviate ischemia-reperfusion injury by suppressing the excessive activation of microglia, which are key players in post-stroke inflammation. researchgate.net Additionally, the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes the production of orotic acid in the pyrimidine (B1678525) biosynthesis pathway, has been identified as a protective factor against hypoxia-induced cell death. nih.gov

Table 1: Preclinical Studies of Orotic Acid in Neural Ischemia

Model SystemInterventionKey FindingReference
Gerbils and CatsTransient Cerebral IschemiaOrotic acid exhibited a neuroprotective effect. researchgate.net
SH-SY5Y cells, E18 Primary Cortical NeuronsOxygen-Glucose Deprivation (OGD)Orotic acid co-treatment provided protection against OGD-induced cell death. nih.gov
Ischemic Penumbra ModelIschemia-Reperfusion InjuryOrotic acid may alleviate injury by suppressing excessive microglia activation. researchgate.net

Modulation of Neurodegenerative Processes (e.g., ALS, FTD)

While some research suggests that low doses of orotic acid may have a neuroprotective role in a general context of brain injury and neurodegenerative disorders, extensive searches for preclinical studies focusing specifically on the role of this compound or orotic acid in Amyotrophic Lateral Sclerosis (ALS) or Frontotemporal Dementia (FTD) did not yield specific results. researchgate.net Therefore, there is currently a lack of dedicated preclinical data investigating the modulation of these specific neurodegenerative processes by this compound.

Investigation of Lithium Orotate in Neurological Disorders

Lithium orotate, a salt of orotic acid, has been investigated as an alternative to lithium carbonate for potential use in neurological and psychiatric disorders. Preclinical studies suggest that the orotate moiety may influence the pharmacokinetics of lithium, potentially allowing for different brain bioavailability.

In animal models, lithium orotate has been explored for its neuroprotective capabilities. Research indicates it may offer protection against the progression of neurodegenerative conditions like Alzheimer's disease. researchgate.net A study in a mouse model of mania found that lithium orotate was more potent and effective at blocking amphetamine-induced hyperlocomotion than lithium carbonate. researchgate.net Furthermore, this study suggested that lithium orotate had a better tolerability profile, causing fewer signs of toxicity. researchgate.net The rationale for these differences is proposed to be the orotic acid component acting as a carrier molecule, facilitating the transport of lithium across biological membranes and leading to higher intracellular concentrations. patsnap.com

In mouse models of Alzheimer's disease, lithium orotate, which has a reduced binding affinity for amyloid plaques compared to lithium carbonate, was able to prevent pathological changes and memory loss. researchgate.net

Table 2: Comparative Preclinical Findings of Lithium Orotate vs. Lithium Carbonate

ParameterLithium Orotate FindingLithium Carbonate FindingAnimal ModelReference
Efficacy (Mania Model)Near-complete blockade of hyperlocomotion at ≥1.5 mg/kg.Partial blockade of hyperlocomotion at ≥15-20 mg/kg.Mouse (C57BL/6) researchgate.net
Potency (Mania Model)Demonstrated substantially reduced minimal effective concentration.Higher minimal effective concentration required.Mouse (C57BL/6) researchgate.net
Alzheimer's PathologyPrevents pathological changes and memory loss.Not specified as effective in the same study.Mouse (AD models) researchgate.net

Antipyrimidine and Antimalarial Research

Orotic acid and its derivatives have been a focus of antiprotozoal research, particularly in the context of malaria. This interest stems from a key metabolic difference between the Plasmodium parasite and its human host. The parasite relies exclusively on the de novo pyrimidine biosynthesis pathway for the nucleic acids essential for its replication, as it lacks the pyrimidine salvage pathways present in humans. nih.gov This dependency makes the enzymes in the parasite's de novo pathway attractive targets for drug development.

Preclinical research has demonstrated that orotic acid itself possesses potent antimalarial activity. bath.ac.uk Furthermore, synthetic derivatives of orotic acid have been shown to inhibit critical enzymes in the parasite's pyrimidine synthesis pathway, leading to its death from pyrimidine starvation while not affecting the host. bath.ac.uk

Inhibition of Pyrimidine Biosynthetic Enzymes

The primary target for antimalarial strategies within this pathway is the enzyme dihydroorotate dehydrogenase (DHODH). nih.govnih.gov DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in de novo pyrimidine synthesis: the oxidation of dihydroorotate to orotate. nih.govacs.orgcambridge.org

Numerous preclinical studies have focused on developing specific inhibitors of Plasmodium falciparum DHODH (PfDHODH). These inhibitors bind to the enzyme, preventing the formation of orotate and thereby halting pyrimidine synthesis. nih.gov Because there are significant structural differences between the parasite and human DHODH enzymes, it is possible to design inhibitors that are highly selective for PfDHODH. nih.govnih.gov Compounds such as Brequinar, Teriflunomide, and various novel triazolopyrimidine derivatives have been identified as potent inhibitors of DHODH. nih.govnih.govacs.org It is crucial to note that in this therapeutic strategy, orotic acid is the product of the targeted enzymatic reaction; the therapeutic agents are inhibitors of the enzyme (DHODH) that produces it. However, analogs of orotate have also been shown to inhibit enzymes in this pathway. bath.ac.uk

Other Preclinical Research Avenues

Renal Function Studies

The impact of orotate salts on renal function has been examined in preclinical studies, primarily in the context of lithium orotate. The findings have evolved over time and suggest a complex relationship.

An early study from 1979 reported that intraperitoneal injection of lithium orotate in rats resulted in significantly impaired renal function compared to lithium carbonate. nih.gov Rats treated with lithium orotate showed markedly lower glomerular filtration rates and urine flow, leading to higher lithium concentrations in the serum and kidneys. nih.gov

However, more recent discussions and preliminary studies suggest that lithium orotate's pharmacokinetic profile, including its renal handling and excretion, may differ from that of lithium carbonate. patsnap.com Some research posits that lithium orotate might have a lower impact on renal function, potentially offering a safer profile for long-term therapy, although this requires further comprehensive studies. patsnap.com The broader context of lithium's effect on the kidney indicates a paradoxical relationship: while high doses used in psychiatry are associated with nephrotoxicity, short-term or low-dose administration may have kidney-protective and reparative effects in experimental models of kidney injury. nih.govresearchgate.net One study in mice found that low-dose lithium attenuated kidney aging. sciencedaily.com

Table 3: Preclinical Findings on Lithium Orotate and Renal Function in Rats

Compound AdministeredObserved Effect on Renal FunctionKey MetricsReference
Lithium OrotateMarkedly lower renal function.Decreased glomerular filtration rate and urine flow. nih.gov
Lithium CarbonateLess impact on renal function compared to Li-Orotate in the same study.Higher glomerular filtration rate and urine flow. nih.gov
Lithium OrotatePreliminary findings suggest a potentially lower impact on renal function.Altered renal handling and excretion rates compared to Li-Carbonate. patsnap.com

Uricosuric Effects and Gout

While extensive preclinical animal models exist to study hyperuricemia and gout, including those induced by potassium oxonate or monosodium urate (MSU) crystals, research directly investigating the uricosuric (uric acid-lowering) effects of this compound in these models is not prominent in the available literature. nih.govnih.gov

However, early clinical research provided evidence for the potential of orotic acid to lower uric acid levels. In a study involving patients with gout, daily oral administration of orotic acid (uracil-6-carboxylic acid) resulted in a significant decrease in blood uric acid levels in the majority of participants. cabidigitallibrary.org The effect was reversible upon cessation of the treatment. The proposed mechanism suggests that orotic acid may compete for phosphoribosylpyrophosphate, a key substrate in purine (B94841) metabolism, thereby favoring the synthesis of uridylic acid over the production of uric acid. cabidigitallibrary.org Urinary uric acid excretion was not significantly affected, indicating the effect was likely due to reduced production rather than increased excretion. cabidigitallibrary.org

Despite these initial findings in humans, dedicated preclinical studies to confirm these effects and elucidate the mechanism in established animal models of gout appear to be limited.

Anti-inflammatory Activity

Preclinical studies on derivatives of orotic acid, such as lithium orotate and magnesium orotate, suggest that the orotate moiety may contribute to anti-inflammatory effects.

In rodent models of inflammation, lithium orotate has demonstrated efficacy in reducing inflammatory markers. patsnap.com Its mechanisms of action are linked to the modulation of prostaglandin (B15479496) synthesis. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. patsnap.com Further molecular studies indicate that lithium orotate may exert its anti-inflammatory effects by modulating critical signaling pathways such as NF-κB and MAPK, which regulate the expression of inflammatory genes. patsnap.com Treatment with lithium orotate in rodent arthritis models resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines. patsnap.com

Orotic acid itself is also suggested to have anti-inflammatory properties, potentially through its role as a precursor in the formation of uridine-mono-phosphate. nih.gov Furthermore, magnesium orotate has been associated with anti-inflammatory functions, contributing to the integrity of the microbiome-gut-brain axis. nih.gov This collective evidence from various orotate compounds points towards a potential anti-inflammatory role, although preclinical research focusing specifically on this compound is less defined.

Table 2: Preclinical Anti-inflammatory Mechanisms of Orotate Derivatives This table outlines the observed anti-inflammatory mechanisms of different orotic acid derivatives in preclinical models.

Orotate DerivativeObserved Anti-inflammatory MechanismPreclinical Model
Lithium OrotateInhibition of COX-2; Modulation of NF-κB and MAPK signaling pathways; Reduction of pro-inflammatory cytokines.Rodent models of arthritis and inflammation
Magnesium OrotateModulation of the microbiome-gut-brain axis.General Preclinical Context
Orotic AcidFormation of uridine-mono-phosphate.Biochemical Pathway Context

Modulation of Calcium-Dependent Signaling Pathways (e.g., Carboxyamidotriazole (B1668434) Orotate)

Carboxyamidotriazole orotate (CTO) is an orotate salt of the small molecule carboxyamidotriazole (CAI). patsnap.com Preclinical research has established CTO as a modulator of calcium-dependent signaling pathways. patsnap.com Its primary mechanism of action involves the inhibition of non-voltage-dependent calcium channels, which blocks the influx of calcium into cells and its release from intracellular stores. clinexprheumatol.org This disruption of calcium signaling results in the simultaneous modulation of multiple receptor-mediated signal transduction pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. patsnap.comnih.gov

Preclinical studies have demonstrated that CTO exhibits anti-proliferative, anti-angiogenic, and anti-invasive properties. patsnap.com The pathways affected by CTO's modulation of calcium signaling are extensive and include:

Epidermal Growth Factor Receptor (EGFR)

RAS/RAF/MEK (Mitogen-activated protein kinase)

Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR

Vascular Endothelial Growth Factor (VEGF)

Wnt-β-catenin

Histone deacetylases (HDAC)

Heat shock protein 90 (HSP90) patsnap.comnih.gov

The efficacy of CTO has been demonstrated in various xenograft mouse models of human cancers, including glioblastoma, colon cancer, melanoma, and ovarian cancer. patsnap.com In these preclinical models, administration of CTO led to statistically significant decreases in tumor growth, highlighting its potential as an anti-tumor agent through its unique mechanism of modulating calcium-dependent signaling. patsnap.com

Analytical Methodologies for Orotate Quantification in Biological Samples

Historical and Current Techniques for Orotate (B1227488) Measurement

Spectrophotometric and Chromatographic Methods (e.g., HPLC, UFLC-DAD)

Spectrophotometric methods offer a direct and often rapid means of quantification. Direct spectrophotometric assays have been developed for enzymes involved in orotate metabolism, such as orotate phosphoribosyltransferase and orotidylate decarboxylase. rsc.org These assays utilize thioketone derivatives of orotate, which undergo significant spectral changes upon enzymatic conversion, allowing for continuous monitoring of the reaction. rsc.org For instance, the conversion of thioorotate can be measured at specific wavelengths with high molar extinction coefficients, facilitating the determination of enzyme kinetics. rsc.org UV-spectrophotometric methods have also been validated for the determination of orotate in pharmaceutical formulations, demonstrating linearity over specific concentration ranges. slideshare.netasm.org

High-Performance Liquid Chromatography (HPLC) represents a significant advancement in orotate analysis, offering superior separation and quantification capabilities. heftpathology.com Reversed-phase HPLC methods are particularly common and have been developed for the selective and sensitive determination of urinary orotate. heftpathology.comacs.org These methods are crucial for differentiating inherited metabolic diseases associated with abnormal orotate metabolism. heftpathology.com

Ultra-Fast Liquid Chromatography (UFLC) coupled with a Diode-Array Detector (DAD) is a more recent innovation that provides rapid and accurate quantification of orotate in complex samples like milk. r-biopharm.comnih.gov This technique allows for the satisfactory separation of orotic acid from endogenous components within a short analysis time. r-biopharm.com The UFLC-DAD system can achieve excellent sensitivity with low limits of detection (LOD) and quantification (LOQ). r-biopharm.com For example, a UFLC-DAD method for milk analysis reported an LOD of 0.04 ng and an LOQ of 0.12 ng. r-biopharm.com

Liquid chromatography is often paired with tandem mass spectrometry (LC-MS/MS) for even greater specificity and sensitivity in analyzing orotic acid in biological fluids like urine and dried blood spots. researchgate.netresearchgate.net This approach is particularly valuable for newborn screening for urea (B33335) cycle disorders, such as ornithine transcarbamylase (OTC) deficiency, where elevated orotic acid is a key biomarker. researchgate.net Flow-injection analysis tandem mass spectrometry (FIA-MS/MS) is another high-throughput method that can quantify orotic acid in dried blood spots in under two minutes per sample. researchgate.net

Table 1: Comparison of Chromatographic Methods for Orotate Quantification

Technique Matrix Key Features Reported Performance Reference(s)
HPLC-UV Urine Selective, sensitive, suitable for diagnosing metabolic diseases. - heftpathology.com
UFLC-DAD Milk Rapid, accurate, excellent sensitivity, simple sample preparation. LOD: 0.04 ng; LOQ: 0.12 ng; Recovery: 96.7–105.3% r-biopharm.comnih.gov
LC-MS/MS Urine, Plasma, Dried Blood Spots High specificity and sensitivity, high-throughput capabilities. LOQ in urine: 0.383 µmol/L nih.govresearchgate.netresearchgate.net

| FIA-MS/MS | Dried Blood Spots | Very rapid analysis time (<2 min/sample), suitable for newborn screening. | Recovery: 75–85%; LOQ: 1 µmol/L | researchgate.net |

Fluorometric Assays for Orotate and Enzyme Activity

Fluorometric methods provide a highly sensitive alternative for the quantification of orotate and the activity of related enzymes. A novel fluorometric assay has been developed utilizing a selective fluorogenic reaction for orotic acid. acs.orgekb.eg This method is based on the reaction of orotic acid with 4-trifluoromethylbenzamidoxime (4-TFMBAO) under basic conditions, which produces a fluorescent derivative that can be measured with a spectrofluorometer. ekb.egmdpi.com

This technique has been successfully applied to measure orotate concentrations in biological samples like human urine and cultured HeLa cells. acs.org It has also been adapted to determine the activity of orotate phosphoribosyltransferase (OPRT) by measuring the consumption of orotic acid. ekb.egmdpi.com The assay is advantageous as it does not require laborious procedures like the use of radiolabeled substrates or enzyme purification. mdpi.com The OPRT activity determined by this fluorometric method has been shown to be comparable to results obtained from traditional radiometric assays. mdpi.com The reaction is specific to orotic acid, with its precursor (5,6-dihydroorotic acid) and product (UMP) being non-fluorescent in the assay. mdpi.com

Microbiological and Enzymatic Approaches

Historically, microbiological assays were a standard method for quantifying various essential nutrients, including orotic acid. rsc.orgresearchgate.net These assays rely on the principle that the growth of a specific microorganism is proportional to the concentration of a required nutrient in the growth medium. For orotic acid, Lactobacillus bulgaricus 09 has been a key test organism, as its growth is dependent on the availability of orotate. researchgate.netresearchgate.net The turbidity of the bacterial culture after a specific incubation period is measured to determine the orotate concentration. slideshare.net While historically significant, these methods can lack the absolute specificity of modern chemical analyses, as other compounds might support or inhibit microbial growth. researchgate.net For instance, high concentrations of ureides and urea can also support the growth of the test organism, potentially interfering with the results. researchgate.net

Enzymatic assays offer another approach to orotate quantification. These methods can be highly specific due to the nature of enzyme-substrate interactions. For example, the activity of dihydroorotate (B8406146) dehydrogenase, which catalyzes the conversion of dihydroorotate to orotate, can be monitored. Enzymatic-spectrophotometric methods have also been described for the determination of orotic acid in milk. r-biopharm.com Furthermore, enzymatic reactions can be coupled with other analytical techniques. An assay for phosphoribosylpyrophosphate (PRPP) utilizes yeast OPRTase to convert orotic acid to orotidine (B106555) monophosphate (OMP), with the amount of product formed being proportional to the initial PRPP concentration.

Sample Preparation and Interference Mitigation

Proper sample preparation is a critical step in ensuring the accuracy and reliability of orotate quantification, as biological matrices are complex and contain numerous potentially interfering substances. The primary goals of sample preparation are to remove proteins, lipids, and other components that could interfere with the analysis and to concentrate the analyte if necessary.

For urine samples, a simple dilution is often sufficient, especially for highly sensitive methods like LC-MS/MS. nih.gov For example, a 1:20 dilution of urine with water containing formic acid has been used effectively. nih.gov For milk samples, a common procedure involves deproteinization with an organic solvent like acetonitrile, followed by centrifugation to remove the precipitated proteins. r-biopharm.comnih.gov The resulting supernatant can then be diluted before injection into the analytical system. r-biopharm.comnih.gov For dried blood spots, orotic acid is typically extracted using a solvent mixture, such as acetonitrile/water. researchgate.net

Interference mitigation strategies are essential to minimize the impact of the sample matrix on the analytical signal. In chromatography, this can be achieved by optimizing the separation conditions (e.g., mobile phase composition, gradient elution) to ensure that orotate is well-resolved from other sample components. r-biopharm.com The use of a guard column can also protect the analytical column from contaminants. r-biopharm.com

In mass spectrometry-based methods, the high selectivity of multiple reaction monitoring (MRM) significantly reduces interference. researchgate.net However, matrix effects, such as ion suppression or enhancement, can still occur. r-biopharm.com These effects can be compensated for by using an isotopically labeled internal standard, such as [1,3-¹⁵N₂] orotic acid, which behaves chemically and physically similarly to the analyte during sample preparation and analysis. researchgate.net

For spectrophotometric and fluorometric assays, the selectivity of the chemical reaction is key to minimizing interference. ekb.eg In microbiological assays, sample pretreatment to remove inhibitory substances is crucial. For instance, high salt concentrations can inhibit the growth of Lactobacillus bulgaricus, so samples may need to be desalted or diluted. researchgate.net

Bioanalytical Method Validation and Standardization

The validation of a bioanalytical method is the process of demonstrating that it is suitable for its intended purpose. This is a regulatory requirement for methods used in studies that support drug approval and is essential for ensuring the reliability of analytical results. The fundamental parameters of a bioanalytical method validation include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.

According to guidelines from regulatory bodies like the FDA and EMA, a full validation should be performed when establishing a new bioanalytical method. This involves a series of experiments to assess the method's performance characteristics.

Table 2: Key Parameters in Bioanalytical Method Validation

Parameter Description Typical Acceptance Criteria Reference(s)
Accuracy The closeness of the mean test results to the true concentration of the analyte. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-batch) and intermediate precision (inter-batch). The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. No significant interference at the retention time of the analyte.
Sensitivity Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Analyte response at the LLOQ should be at least 5 times the response of a blank sample.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve with a correlation coefficient (r²) of ≥0.99 is typically desired. slideshare.net
Recovery The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a non-extracted standard. Should be consistent, precise, and reproducible.

| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should remain within ±15% of the initial concentration. | |

Standardization is achieved through the use of reference standards of known purity and concentration to prepare calibration curves and quality control (QC) samples. QC samples are prepared at multiple concentration levels (low, medium, and high) and are analyzed with the unknown samples to monitor the performance of the validated method during routine use. Cross-validation is also performed when two or more bioanalytical methods are used to generate data within the same study to ensure the reliability of the data.

Future Directions and Emerging Research Themes

Deeper Elucidation of Orotate's Mechanisms in Gene Regulation

Orotic acid, the core component of sodium orotate (B1227488), is increasingly recognized for its potential role in regulating gene transcription, a fundamental process for cell and tissue development. nih.gov While historically known as an intermediate in pyrimidine (B1678525) biosynthesis, evidence suggests that the orotic acid molecule itself is crucial for the regulation of genes essential for the development of cells, tissues, and organisms. caldic.comresearchgate.net This has sparked interest in understanding the precise molecular mechanisms at play.

Future research will likely focus on identifying the specific genes and signaling pathways influenced by orotate. For instance, studies have shown that orotic acid can affect the expression of genes involved in fatty acid metabolism and VLDL secretion. caldic.com Other research indicates that orotic acid might inhibit DNA synthesis by affecting the expression of genes encoding for ribonucleotide reductase subunits. nih.gov The interaction of orotate with complex DNA structures, such as G-quadruplexes, is another area of investigation, with studies suggesting it can modulate their stability, which could have significant consequences for gene regulation. nih.gov A deeper understanding of these processes could reveal how sodium orotate contributes to cellular function and potentially open new avenues for therapeutic intervention in diseases linked to dysregulated gene expression. wikipedia.org

Advanced Studies on Orotate as a Mineral Carrier and its Bioavailability

A significant area of ongoing research revolves around the role of orotic acid as a carrier molecule for minerals, potentially enhancing their bioavailability. wbcil.comwikipedia.orgglobalhealing.com Orotates, the salts of orotic acid, are thought to facilitate the transport of minerals across cellular membranes. wbcil.com This is attributed to the formation of electrically neutral complexes that may diffuse more readily across biological membranes. nih.gov

Studies have explored the use of orotate to deliver various minerals, including magnesium, potassium, lithium, and zinc. wbcil.comwikipedia.orgnih.gov For example, magnesium orotate has been investigated for its potential in cardiovascular health, with the orotate component believed to enhance the cellular uptake of magnesium. wbcil.com Similarly, lithium orotate has been studied for its potential to deliver lithium to the brain more efficiently than other lithium salts. nih.govresearchgate.net

Future research in this area will likely involve more detailed investigations into the mechanisms of transport. This includes identifying the specific transporters that may be involved in the uptake of mineral orotates. nih.gov Further studies are also needed to compare the bioavailability of different mineral orotates and to understand how factors like dissociation at physiological pH influence their efficacy. nih.gov

Table 1: Research on Orotate as a Mineral Carrier

MineralCompoundInvestigated ForProposed Mechanism of Enhanced BioavailabilityKey Findings
MagnesiumMagnesium OrotateCardiovascular health, congestive heart failure. wbcil.comnih.govOrotic acid acts as a carrier, facilitating transport into cells. wbcil.comfarmaciajournal.comHigher tissue concentrations of magnesium compared to other magnesium salts. farmaciajournal.com
PotassiumPotassium OrotateHeart function, hypertension. wbcil.comOrotic acid enhances cellular uptake of potassium. wbcil.comMay help lower blood pressure and improve cardiac function. wbcil.com
LithiumLithium OrotatePsychiatric applications. nih.govForms an electrically neutral complex that may cross biological membranes more readily. nih.govResulted in higher brain lithium concentrations compared to equivalent doses of lithium carbonate in some studies. nih.gov
CalciumCalcium OrotateRecalcification of bone. nih.govOrotic acid acts as a mineral carrier. researchgate.netEarly studies suggested potential benefits. nih.gov
ZincZinc OrotateGeneral supplementation. wikipedia.orgForms a complex with orotic acid. wikipedia.orgKnown to form complexes with orotate. wikipedia.org

Orotate's Role in Cellular Homeostasis and Stress Response

Emerging research is shedding light on the intricate role of orotic acid in maintaining cellular homeostasis and responding to various stressors. nih.govmdpi.com Cellular homeostasis involves a complex network of processes that maintain a stable internal environment, and disruptions to this balance can lead to disease. mdpi.com

Orotic acid, as a key intermediate in pyrimidine biosynthesis, is intrinsically linked to cellular metabolism and energy production. mister-blister.comresearchgate.net Studies suggest that it can influence cellular energy metabolism, potentially by affecting the synthesis of ATP, the main energy currency of the cell. mister-blister.com This is particularly relevant under conditions of stress, where cells require additional energy for repair and maintenance. mister-blister.com

Furthermore, orotic acid appears to be involved in the cellular stress response. physiology.org Research has shown that it can influence the expression of stress response genes. physiology.org For example, in response to certain stimuli, there is an increased transcription of chaperone and stress response genes. physiology.org The integrated stress response is a critical cellular program activated to restore homeostasis under various stress conditions. rockefeller.edu Understanding how orotic acid modulates these pathways could provide insights into its potential therapeutic applications in conditions characterized by cellular stress, such as metabolic disorders and neurodegenerative diseases. springermedizin.deresearchgate.net

Development of Novel Orotate Derivatives for Targeted Therapies

The unique chemical structure of orotic acid makes it a versatile scaffold for the development of novel therapeutic agents. nih.gov Researchers are actively exploring the synthesis of new orotate derivatives with enhanced pharmacological properties and the ability to target specific cellular pathways or disease processes. researchgate.netmdpi.com

One area of focus is the development of orotate-based metal complexes for various therapeutic applications. nih.govresearchgate.net For instance, complexes of orotate with metals like vanadium have been synthesized and investigated for their potential antidiabetic properties. nih.govresearchgate.net Other metal complexes, such as those with neodymium, are being explored for their potential as anticancer agents. mdpi.com The rationale behind this approach is that the orotate ligand can influence the biological activity of the metal ion and potentially improve its delivery to target cells. mdpi.com

Another promising avenue is the synthesis of fluorinated derivatives of orotate. rug.nl For example, 5-fluoroorotate has been studied for its potential as an antimalarial agent by targeting enzymes in the pyrimidine biosynthesis pathway of the parasite. rug.nl Similarly, other fluorinated nucleotide derivatives are being designed to inhibit specific enzymes like orotidine-5'-monophosphate decarboxylase, which could have applications in antiviral and anticancer therapies. nih.gov The development of such targeted therapies holds the potential for more effective treatments with fewer side effects. researchgate.net

Q & A

Q. What experimental methods are recommended for elucidating the crystal structure and hydrogen bonding network of sodium orotate?

this compound's structural characterization can be achieved via single-crystal X-ray diffraction to resolve atomic positions and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). Complementary techniques like solid-state NMR and DFT-GIPAW calculations validate electronic environments and hydrogen bonding patterns, as demonstrated in lithium orotate studies . Thermogravimetric analysis (TGA) and IR spectroscopy further assess thermal stability and ligand coordination .

Q. How can researchers synthesize and characterize this compound-metal complexes for coordination chemistry studies?

this compound reacts with transition metals (e.g., Cu²⁺) under controlled pH to form complexes. Aqueous solutions of this compound and metal salts (e.g., Cu(CH₃COO)₂·H₂O) are mixed, followed by precipitation, filtration, and drying. Characterization includes elemental analysis , UV-Vis spectroscopy , and X-ray crystallography to confirm stoichiometry and geometry. For example, copper-orotate complexes exhibit distorted octahedral coordination with hydrogen-bonded networks .

Q. What standardized assays are used to quantify orotate in biological samples, and what are their limitations?

Orotate levels in urine or tissues are measured via enzymatic assays (e.g., orotate phosphoribosyltransferase activity coupled with PRPP) or HPLC . The Kornberg assay monitors A₂₉₀ absorbance changes during orotate-to-UMP conversion . However, cross-reactivity with pyrimidine metabolites and low sensitivity in high-salt matrices may require validation with LC-MS/MS .

Advanced Research Questions

Q. How do hydrogen-bonding interactions between this compound and enzymes like dihydroorotate dehydrogenase (DHODH) influence substrate binding and catalysis?

Fragment Molecular Orbital (FMO) calculations reveal that orotate binds DHODH via hydrogen bonds with Lys43, Asn67, and Asn194 residues (interaction energies: -13.02 to -33.71 kcal/mol) and π-π stacking with FMN cofactors (-6.29 kcal/mol). Mutagenesis studies confirm these residues are critical for catalytic specificity, as seen in Trypanosoma cruzi DHODH . Comparative analyses with oxonate derivatives highlight strategies for designing selective inhibitors .

Q. What molecular mechanisms underlie the renal effects of this compound, and how do they mimic diabetic nephropathy?

Chronic this compound administration in rats increases glomerular basement membrane (GBM) thickness (2,330 ± 24 Å vs. 2,056 ± 16 Å in controls) and cortical UTP/DNA ratios, mirroring diabetic renal pathology. Proposed mechanisms include pyrimidine metabolism dysregulation and glycogen accumulation, independent of glucose/insulin levels. In vivo models combine histopathology , metabolomics , and enzyme activity assays to dissect these pathways .

Q. How can NMR crystallography resolve discrepancies in this compound’s hydration state and stability under varying conditions?

Conflicting hydration data (e.g., monohydrate vs. anhydrous forms) are addressed via dynamic vapor sorption (DVS) and variable-temperature XRD . Lithium orotate studies show tightly bound water molecules (TGA mass loss at >150°C), suggesting this compound’s stability can be similarly probed. Cross-validate with ¹H-¹³C CP/MAS NMR to detect water coordination .

Q. What computational strategies optimize this compound derivatives for targeting parasitic enzymes while avoiding human DHODH inhibition?

Pharmacophore modeling prioritizes derivatives with 5-position modifications (e.g., nitro or amino groups) to enhance binding to T. cruzi DHODH’s Lys214, a residue absent in humans. FMO-based screening identifies compounds with >10-fold selectivity by calculating interaction energy differences (-43.73 kcal/mol for TcDHODH vs. -7.26 kcal/mol for human DHODH) .

Contradiction Analysis

Q. Why do urinary orotate levels show variability in hyperammonemic disorders, and how should researchers control for confounding factors?

Elevated urinary orotate is specific to defects in carbamoylphosphate utilization (OTC deficiency) but not synthesis (CPS-I deficiency). Confounding factors like renal function and dietary pyrimidines require normalization to creatinine levels and diet-controlled cohorts . Studies must pair orotate measurements with genetic testing and enzyme activity assays to avoid misdiagnosis .

Q. How can conflicting reports on this compound’s nephrotoxicity be reconciled in preclinical models?

Discrepancies arise from dosage (e.g., 0.5% dietary orotate vs. acute bolus) and model duration (6 months vs. 15 months). Standardize protocols using ISO guidelines for chronic toxicity , including creatinine clearance , GBM morphometry , and UTP/DNA ratios . Cross-species comparisons (rats vs. primates) clarify translational relevance .

Methodological Recommendations

  • Structural Studies : Combine XRD, NMR, and DFT for robust crystallographic validation .
  • Enzymatic Assays : Use FMO or QM/MM simulations to map active-site interactions .
  • In Vivo Models : Employ longitudinal designs with metabolomic profiling to capture dynamic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.